N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
The compound N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a fluorobenzo[d]thiazol moiety, a dimethylsulfamoyl group, and a dimethylaminopropyl chain. Its molecular complexity arises from the integration of multiple functional groups:
- 4-Fluorobenzo[d]thiazol-2-yl: Provides a heterocyclic scaffold with electron-withdrawing fluorine, enhancing binding specificity in biological systems.
- 3-(Dimethylamino)propyl: A tertiary amine side chain contributing to basicity and possible protonation under physiological conditions.
This structural combination distinguishes it from related compounds, as discussed below.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S2.ClH/c1-24(2)13-6-14-26(21-23-19-17(22)7-5-8-18(19)30-21)20(27)15-9-11-16(12-10-15)31(28,29)25(3)4;/h5,7-12H,6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYTLLYZGLHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a dimethylamino group and a fluorobenzothiazole moiety, suggest significant biological activity, particularly in anti-cancer and anti-inflammatory contexts.
- Molecular Formula : C19H20ClFN4O3S
- Molecular Weight : 438.9 g/mol
- CAS Number : 1216495-12-3
These properties enhance its solubility and bioavailability, making it suitable for various biological assays .
Research indicates that this compound acts primarily through the modulation of apoptotic pathways. Specifically, it has been shown to activate procaspase-3, leading to the conversion into active caspase-3, which plays a critical role in the apoptosis of cancer cells. The mechanism involves:
- Procaspase-3 Activation : The compound induces apoptosis by activating procaspase-3, which is crucial for the execution phase of cell death.
- Caspase-3 Activation Assay Results : In studies, compounds similar to this one demonstrated significant caspase-3 activation relative to control substances. For instance, a related compound exhibited over 60% activation compared to PAC-1, a known activator .
Biological Activity Data
The following table summarizes the biological activity of this compound and related compounds.
| Compound | IC50 (μM) | Caspase-3 Activation (%) |
|---|---|---|
| This compound | TBD | TBD |
| PAC-1 | 5.2 | 100 |
| Compound 8j | 6.6 | 99 |
| Compound 8k | TBD | 92.1 |
Note: TBD indicates values that were not determined in the referenced studies .
Case Study 1: Anticancer Activity
In a study evaluating various benzothiazole derivatives, this compound was tested against U937 and MCF-7 cancer cell lines. The results indicated that compounds with similar structures exhibited promising anticancer properties, with the potential to selectively target cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Potential
Another area of investigation focused on the anti-inflammatory properties of this compound. Preliminary results showed that it could inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent in therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of benzothiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds with similar structures can inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, thus leading to cancer cell death .
- A study demonstrated that benzothiazole derivatives possess significant antitumor activity, making them promising candidates for cancer therapeutics .
- Neuroprotective Effects :
- Multitargeted Drug Design :
Pharmacological Studies
- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). These enzymes are critical in neurological functions and their inhibition can lead to therapeutic effects in cognitive disorders .
- Pain Management : A patent describes the use of benzamide derivatives, including this compound, for their pain-suppressive effects. This suggests potential applications in analgesic drug development .
Material Science Applications
-
Drug Formulation :
- The enhanced solubility of the hydrochloride form makes it suitable for formulation into various drug delivery systems. This characteristic is crucial for ensuring bioavailability and efficacy in therapeutic applications.
- Synthesis of Complex Molecules :
Data Table: Summary of Applications
Case Studies
-
Cytotoxicity Study :
- A study evaluated the cytotoxic effects of several benzothiazole derivatives on A549 lung cancer cells. The results indicated that compounds with similar structural motifs to N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .
- Neuroprotective Mechanism :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Heterocyclic Substituents
Compound from :
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8)
- Structural Similarities: Benzamide core linked to a benzo[d]thiazole ring. Presence of a dimethylaminopropyl chain.
- Key Differences: Substituents: Methoxy group (electron-donating) vs. fluorine (electron-withdrawing) on the benzothiazole. Functional Groups: Carboxamide vs.
- Molecular Weight : 463.0 g/mol () vs. ~550–600 g/mol (estimated for the target compound), reflecting the latter’s larger sulfamoyl group.
Compounds from :
Examples include N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b).
- Structural Similarities: Benzamide backbone. Tertiary amine side chains (e.g., aminocyclopropyl).
- Key Differences :
Sulfonamide/Sulfamoyl-Containing Derivatives
Triazole Derivatives from :
Examples include 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] .
- Structural Similarities :
- Sulfonyl/sulfamoyl groups contribute to polarity.
- Fluorine substituents (e.g., 2,4-difluorophenyl).
- Key Differences: Core Structure: Triazole vs. benzamide. Sulfonamide Linkage: Sulfonyl (S-linked) in triazoles vs. sulfamoyl (N-linked) in the target compound. Fluorine Positioning: Fluorine on phenyl rings () vs. benzothiazole (target), altering electronic effects on the heterocycle.
Comparative Physicochemical Properties
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires systematic adjustments to reaction conditions, such as stoichiometry, solvent selection, and catalyst use. For benzamide derivatives, key steps include:
- Amide Coupling : Use pivaloyl chloride (or similar acylating agents) in dichloromethane with sodium pivalate as a base to minimize side reactions .
- Thiazole Functionalization : Employ reflux conditions with ethanol-water mixtures and copper catalysts to ensure regioselective substitution on the fluorobenzo-thiazole moiety .
- Purification : Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from acetonitrile to isolate high-purity crystals .
Risk Mitigation : Conduct differential scanning calorimetry (DSC) to assess thermal stability of intermediates and final products, as decomposition can occur during heating .
Basic Research Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks for dimethylamino (δ ~2.2–2.8 ppm), fluorobenzo-thiazole (δ ~7.0–8.5 ppm), and sulfamoyl groups (δ ~3.1–3.3 ppm). Compare with reference spectra of analogous thiazole derivatives .
- HPLC : Use a C18 column with acetonitrile/water mobile phase (gradient elution) to confirm purity >98% .
- Mass Spectrometry (ESI-MS) : Validate the molecular ion ([M+H]+) and fragmentation patterns, ensuring alignment with theoretical m/z values .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed for this compound’s biological targets?
Answer:
- Core Modifications : Synthesize analogs with variations in the dimethylamino-propyl chain (e.g., ethylamino or piperazine substituents) to assess impact on lipophilicity and receptor binding .
- Fluorine Substitution : Compare activity of the 4-fluorobenzo-thiazole moiety with chloro or trifluoromethyl analogs to evaluate electronic effects on target engagement .
- In Silico Docking : Use quantum chemical calculations (e.g., DFT) to model interactions with enzymes like PPTase, which are implicated in bacterial proliferation .
Advanced Research Question: What computational approaches can predict reaction pathways for derivatives of this compound?
Answer:
- Reaction Path Search : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate intermediates in sulfamoyl group activation, identifying low-energy transition states .
- Machine Learning : Train models on datasets of benzamide-thiazole reactions to predict optimal conditions (e.g., solvent, temperature) for new derivatives .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms iteratively .
Advanced Research Question: How should researchers address contradictions in biological activity data across different assays?
Answer:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out variability .
- Metabolite Screening : Use LC-MS to identify degradation products or phase-I metabolites that may interfere with activity measurements .
- Target Profiling : Conduct broad-panel screening (e.g., kinase or GPCR panels) to confirm selectivity and rule off-target effects .
Advanced Research Question: What strategies ensure regioselective functionalization of the fluorobenzo-thiazole ring?
Answer:
- Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) at −78°C to deprotonate the thiazole C-H position adjacent to fluorine, enabling electrophilic substitution .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) for aryl boronic acid coupling at the 5-position of the thiazole .
Basic Research Question: What safety protocols are essential for handling intermediates and the final compound?
Answer:
- Mutagenicity Screening : Perform Ames II testing for intermediates with anomeric amide groups, as some analogs exhibit mutagenic potential .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane or pivaloyl chloride) .
- PPE : Wear nitrile gloves and safety goggles, especially when handling sodium pivalate or trichloroisocyanuric acid (TCICA) .
Advanced Research Question: How can researchers purify polar intermediates during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
